N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide
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Description
N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C16H19N3O and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N’-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide is Mycobacterium tuberculosis . This compound has shown significant anti-mycobacterial activity in vitro .
Biochemical Pathways
Given its anti-mycobacterial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The compound’s lipophilicity, which can influence its pharmacokinetic properties, is noted to be higher than that of the respective parent hydrazide .
Result of Action
The compound has demonstrated potent anti-mycobacterial activity in vitro, with a minimum inhibitory concentration (MIC) of 12 ± 0.03 μg/mL, making it more potent than isoniazid (INH) under the in vitro investigation conditions .
Action Environment
It is noted that there is no evident relation between the anti-tubercular activity of the tested compounds and their lipophilicity .
Properties
CAS No. |
15407-84-8 |
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Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H19N3O/c1-11(2)14-5-4-12(3)15(10-14)18-19-16(20)13-6-8-17-9-7-13/h4,6-9,14H,1,5,10H2,2-3H3,(H,19,20)/b18-15+ |
InChI Key |
DFJXENPTGLEKTN-OBGWFSINSA-N |
Isomeric SMILES |
CC\1=CCC(C/C1=N\NC(=O)C2=CC=NC=C2)C(=C)C |
SMILES |
CC1=CCC(CC1=NNC(=O)C2=CC=NC=C2)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NNC(=O)C2=CC=NC=C2)C(=C)C |
Origin of Product |
United States |
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